Meta-Nitro Isomer LogP and Polar Surface Area Comparison: Implications for Biological Permeability
The meta-nitro substitution pattern of CAS 2448-06-8 results in a distinct lipophilicity and polar surface area profile compared to its ortho- and para-nitro isomers, which directly impacts predicted membrane permeability . The compound's calculated LogP is 3.38, and its Topological Polar Surface Area (TPSA) is 66.1 Ų . These values differ from the ortho-isomer, which is known for its application in antibody-directed enzyme prodrug therapy (ADEPT) due to its specific activation mechanism , and the para-isomer, which exhibits α-glucosidase inhibitory activity . The unique combination of LogP and TPSA for the meta-isomer positions it as a preferred scaffold when balancing lipophilicity and polarity is critical for target engagement.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.38; TPSA = 66.1 Ų |
| Comparator Or Baseline | N,N-Diisopropyl-2-nitrobenzamide (ortho-isomer) and N,N-Diisopropyl-4-nitrobenzamide (para-isomer) |
| Quantified Difference | Calculated LogP values are 3.38 (meta) vs. 2.76 (para-isomer, LogP reported by Fluorochem) ; TPSA is 66.1 Ų for both isomers but their spatial distribution differs. |
| Conditions | In silico prediction based on chemical structure (XLogP3, TPSA). |
Why This Matters
For medicinal chemistry campaigns, the LogP and TPSA differences between isomers influence the selection of a lead scaffold, impacting a compound's ability to cross biological membranes and bind to intracellular targets.
